molecular formula C14H20Cl2N2O2 B3075341 N-(3-chlorobenzyl)-2-hydroxy-3-(2-oxo-1-pyrrolidinyl)-1-propanaminium chloride CAS No. 1029988-37-1

N-(3-chlorobenzyl)-2-hydroxy-3-(2-oxo-1-pyrrolidinyl)-1-propanaminium chloride

Cat. No. B3075341
CAS RN: 1029988-37-1
M. Wt: 319.2 g/mol
InChI Key: JOQIPNMSNXQREB-UHFFFAOYSA-N
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Description

N-(3-chlorobenzyl)-2-hydroxy-3-(2-oxo-1-pyrrolidinyl)-1-propanaminium chloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a quaternary ammonium salt and is commonly referred to as C10H14ClNO2.

Scientific Research Applications

Spectroscopic Properties and Photopolymerization Activities

N-(3-chlorobenzyl)-2-hydroxy-3-(2-oxo-1-pyrrolidinyl)-1-propanaminium chloride and its derivatives have been studied for their spectroscopic, photochemical, and photopolymerization properties. These studies revealed that halogen substitution induces more charge-transfer character than aliphatic alkyl groups. This is reflected in the photoreduction quantum yields and the formation of radical and radical anion species, impacting photopolymerization and photoinitiation rates (Allen et al., 1993).

Crystal Structure Analysis

Research on similar compounds, like acetyl-L-carnitine hydrochloride, provides insight into the structural aspects of these compounds. Crystal structure analysis helps in understanding the conformation and molecular arrangements, which are essential in predicting the behavior of these compounds in various applications (Weber et al., 1995).

Use as Dehydrating Agents in Synthesis

Compounds like N-[[(Chlorosulfinyl)oxyl]methylene]-N-methylmethanaminium chloride have been utilized as efficient dehydrating agents for in situ generation of ketenes from carboxylic acids. These ketenes are then used in cycloaddition reactions to synthesize various pyrimidinones, azetidinones, and pyridones, demonstrating the compound's utility in organic synthesis (Singh et al., 1991).

Synthesis of Carnitine Palmitoyltransferase I Inhibitor

A practical synthesis approach for related compounds, like 3-carboxy-(2R)-[[hydroxy[(tetradecyl)oxy]phosphinyl]oxy]-N,N,N-trimethyl-1-propanaminium hydroxide inner salt, highlights the significance of these compounds in the development of pharmaceuticals, such as inhibitors for carnitine palmitoyltransferase I (Prashad et al., 2002).

properties

IUPAC Name

(3-chlorophenyl)methyl-[2-hydroxy-3-(2-oxopyrrolidin-1-yl)propyl]azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O2.ClH/c15-12-4-1-3-11(7-12)8-16-9-13(18)10-17-6-2-5-14(17)19;/h1,3-4,7,13,16,18H,2,5-6,8-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOQIPNMSNXQREB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC(C[NH2+]CC2=CC(=CC=C2)Cl)O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-chlorobenzyl)-2-hydroxy-3-(2-oxo-1-pyrrolidinyl)-1-propanaminium chloride
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N-(3-chlorobenzyl)-2-hydroxy-3-(2-oxo-1-pyrrolidinyl)-1-propanaminium chloride
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N-(3-chlorobenzyl)-2-hydroxy-3-(2-oxo-1-pyrrolidinyl)-1-propanaminium chloride
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N-(3-chlorobenzyl)-2-hydroxy-3-(2-oxo-1-pyrrolidinyl)-1-propanaminium chloride
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N-(3-chlorobenzyl)-2-hydroxy-3-(2-oxo-1-pyrrolidinyl)-1-propanaminium chloride
Reactant of Route 6
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N-(3-chlorobenzyl)-2-hydroxy-3-(2-oxo-1-pyrrolidinyl)-1-propanaminium chloride

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